N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a methyl group linked to a benzamide moiety bearing a morpholine sulfonyl group. Position 4 of the triazole is occupied by a 2-methoxyphenyl group, while position 5 contains a sulfanyl group attached to a 4-bromobenzyl substituent.
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrN5O5S2/c1-38-25-5-3-2-4-24(25)34-26(31-32-28(34)40-19-20-6-10-22(29)11-7-20)18-30-27(35)21-8-12-23(13-9-21)41(36,37)33-14-16-39-17-15-33/h2-13H,14-19H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSUUYWDICFWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Morpholinylsulfonylbenzamide Moiety: This step may involve sulfonylation reactions followed by amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions may target the triazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound belongs to the class of triazoles, which are known for their broad-spectrum antimicrobial properties. Research indicates that triazole derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have shown that specific triazole compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary investigations have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . This suggests its potential role as an anticancer agent.
Enzyme Inhibition
Triazoles are also recognized for their ability to inhibit specific enzymes, such as aromatase and carbonic anhydrase. These enzymes are crucial in various physiological processes and disease mechanisms. By inhibiting these enzymes, compounds like N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide may offer therapeutic benefits in conditions like hormone-dependent cancers and glaucoma .
Agricultural Applications
Fungicides
The antifungal properties of triazole derivatives make them valuable in agriculture as fungicides. They can be used to protect crops from fungal diseases, thereby enhancing yield and quality. Their mechanism typically involves inhibiting fungal sterol biosynthesis, which is essential for fungal cell membrane integrity .
Plant Growth Regulators
Research has suggested that certain triazole compounds can act as plant growth regulators. They may influence various physiological processes such as seed germination, root development, and flowering time. This application could lead to improved agricultural practices and crop management strategies .
Materials Science
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection systems. Their ability to form stable complexes with metal surfaces helps prevent corrosion in various environments, making them suitable for industrial applications .
Polymer Science
In polymer chemistry, triazole compounds can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial activity; anticancer properties; enzyme inhibition |
| Agricultural Applications | Use as fungicides; potential as plant growth regulators |
| Materials Science | Corrosion inhibition; enhancement of polymer properties |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings and sulfonyl groups can act as enzyme inhibitors or receptor modulators. The bromophenyl and methoxyphenyl groups may enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The compound shares structural homology with several synthesized 1,2,4-triazole derivatives (Table 1):
Key Observations :
- Position 4 Substituents : The 2-methoxyphenyl group in the target compound contrasts with fluorophenyl (), benzyl (), or phenyl () groups. Electron-donating methoxy groups may enhance solubility or π-stacking interactions compared to halogens .
- Position 5 Modifications: The 4-bromobenzylsulfanyl group differs from phenoxymethyl () or thiazole-methyl (). Bromine’s steric and electronic effects could influence target selectivity .
- Benzamide Modifications : The morpholine sulfonyl group in the target compound is distinct from simpler sulfonamides () or unsubstituted benzamides (). Morpholine’s polarity may improve pharmacokinetics .
Tautomerism and Spectral Comparisons
Similar to compounds 7–9 (), the target compound’s triazole core may exhibit tautomerism. However, IR data confirm that thione tautomers dominate in related structures (νC=S at 1247–1255 cm⁻¹; absence of νS-H at 2500–2600 cm⁻¹) . NMR shifts for the morpholine sulfonyl group (δ ~3.0–3.5 ppm for CH₂ in morpholine; δ ~7.8–8.2 ppm for benzamide protons) would differ from simpler sulfonamides or thiones .
Bioactivity and Computational Insights
- Antiviral Activity : 1,2,4-Triazole-3-thiones with fluorophenyl groups () inhibit neuraminidase (IC₅₀ ~6.86–9.1 µg/mL), implying the target’s bromophenyl and morpholine groups may enhance potency .
- Tyrosinase Inhibition : ’s thiazole-triazole derivatives show activity, suggesting the target’s triazole-sulfonyl motif could target oxidoreductases .
- Docking Studies : The morpholine sulfonyl group may improve binding to hydrophobic pockets (e.g., in kinases) compared to smaller substituents, as seen in Glide docking models () .
Biological Activity
N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a complex compound with potential biological applications. Its structure includes a triazole ring, which is known for a variety of biological activities including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C24H21BrN4O2S
- Molecular Weight : 509.4181 g/mol
- CAS Number : 391897-57-7
- SMILES Notation : COc1ccccc1n1c(CNC(=O)c2ccccc2)nnc1SCc1ccc(cc1)Br
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial effects. In particular:
- Antibacterial Properties : The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
- Fungal Inhibition : The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes essential for ergosterol biosynthesis. This disruption leads to compromised fungal cell membrane integrity .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have indicated that similar triazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with a similar structural framework showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Case Studies and Research Findings
The biological activity of this compound is attributed to several factors:
- Triazole Ring : The presence of the triazole ring enhances the compound's ability to interact with biological targets.
- Sulfanyl Group : The sulfanyl moiety may contribute to the compound's reactivity and interactions with microbial enzymes.
- Morpholine Sulfonyl Group : This part may facilitate solubility and bioavailability, enhancing overall efficacy.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically including:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide precursors under reflux conditions (ethanol, 60–80°C, 8–12 hours) .
- Step 2: Sulfanyl group introduction using sodium hydride as a base and coupling agents like EDC for amide bond formation .
- Step 3: Morpholine sulfonyl group incorporation via sulfonation with morpholine-4-sulfonyl chloride in dimethylformamide (DMF) at 0–5°C .
- Step 4: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, reflux, 12h | Triazole ring formation |
| 2 | EDC, NaH, DMF, 0°C | Sulfanyl-amide coupling |
| 3 | Morpholine-4-sulfonyl chloride, DMF | Sulfonation |
| 4 | Column chromatography (EtOAc/Hexane) | Purification |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns .
- X-ray Crystallography: Absolute configuration determination for crystalline derivatives .
Q. How is the compound initially screened for biological activity?
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC50 determination) .
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time .
- Statistical Modeling: Response surface methodology (RSM) to maximize yield and minimize byproducts. For example, optimizing sulfonation efficiency by varying DMF/water ratios .
- Validation: Parallel small-scale reactions monitored by TLC and HPLC .
Q. How to resolve contradictions in biological activity data across studies?
- Purity Verification: Re-analyze batches via HPLC and NMR to rule out impurities .
- Stability Studies: Assess compound degradation under assay conditions (pH, temperature) using LC-MS .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinity variations due to conformational isomerism .
Q. What strategies are used in structure-activity relationship (SAR) studies?
- Systematic Modifications: Replace 4-bromophenyl with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups to assess activity trends .
- Biophysical Techniques: Surface plasmon resonance (SPR) to quantify target binding kinetics .
- Crystallographic Analysis: Compare ligand-receptor co-crystal structures to identify critical interactions .
Table 2: Common Structural Modifications in SAR Studies
| Modification | Impact on Activity |
|---|---|
| 4-Bromophenyl → 4-CF3 | Increased kinase inhibition |
| Morpholine sulfonyl → Piperazine sulfonyl | Altered solubility |
| Triazole → Oxadiazole | Reduced cytotoxicity |
Methodological Considerations
- Data Reproducibility: Document reaction parameters (e.g., cooling rates during sulfonation) to ensure consistency .
- Cross-Disciplinary Collaboration: Integrate synthetic chemistry with computational biology for target validation .
- Ethical Reporting: Disclose negative results (e.g., failed coupling reactions) to guide future optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
